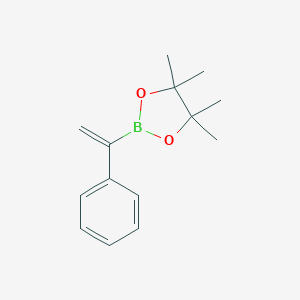![molecular formula C19H19N3O2S B131916 2-[1-(4-Piperonyl)piperazinyl]benzothiazole CAS No. 155106-73-3](/img/structure/B131916.png)
2-[1-(4-Piperonyl)piperazinyl]benzothiazole
Descripción general
Descripción
2-[1-(4-Piperonil)piperazinil]benzotiazol es un compuesto químico conocido por su actividad como agonista y antagonista del receptor de serotonina.
Mecanismo De Acción
2-[1-(4-Piperonil)piperazinil]benzotiazol ejerce sus efectos principalmente a través de su interacción con los receptores de serotonina. Actúa como agonista en el receptor 4 de serotonina y como antagonista en el receptor 3 de serotonina. Esta doble actividad le permite modular diversos procesos fisiológicos, incluida la motilidad gastrointestinal y la neurotransmisión .
Análisis Bioquímico
Biochemical Properties
2-[1-(4-Piperonyl)piperazinyl]benzothiazole acts as a serotonin receptor 4 agonist and a serotonin receptor 3 antagonist . This dual activity allows it to modulate serotonin signaling in various biochemical reactions. The compound interacts with serotonin receptors, which are G protein-coupled receptors involved in numerous physiological processes. By binding to these receptors, this compound can influence the release of neurotransmitters and other signaling molecules, thereby affecting cellular communication and function.
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cell type and context. In human intestinal epithelial cells, for example, this compound has been shown to modify the cytoskeleton and brush-border membrane architecture . These changes can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating serotonin receptors, this compound can impact various cellular processes, including cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interactions with serotonin receptors . As a serotonin receptor 4 agonist, it activates these receptors, leading to the activation of downstream signaling pathways. Conversely, as a serotonin receptor 3 antagonist, it inhibits the activity of these receptors, preventing the initiation of certain signaling cascades. These binding interactions can result in changes in gene expression, enzyme activity, and other molecular processes that contribute to the compound’s overall effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enhancing gastrointestinal motility or modulating serotonin signaling . At higher doses, it may cause toxic or adverse effects, including disruptions in normal cellular function and potential toxicity to specific tissues. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to serotonin metabolism . The compound interacts with enzymes and cofactors that regulate the synthesis, release, and degradation of serotonin. These interactions can influence metabolic flux and the levels of metabolites within cells. By modulating serotonin pathways, this compound can impact overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its effects. The distribution of this compound within cells can influence its activity and the extent of its impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[1-(4-Piperonil)piperazinil]benzotiazol generalmente implica la reacción de derivados de benzotiazol con derivados de piperazina. Un método común incluye la condensación de 2-clorobenzotiazol con 1-(4-piperonil)piperazina en condiciones específicas para producir el producto deseado .
Métodos de producción industrial
Si bien los métodos de producción industrial detallados no están ampliamente documentados, la síntesis generalmente sigue principios similares a los métodos de laboratorio, pero a mayor escala. Esto implica optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
2-[1-(4-Piperonil)piperazinil]benzotiazol experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales en el anillo de benzotiazol.
Reducción: Esta reacción puede reducir los dobles enlaces u otros grupos reducibles dentro de la molécula.
Sustitución: Esta reacción puede reemplazar átomos o grupos específicos dentro de la molécula con otros átomos o grupos.
Reactivos y condiciones comunes
Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales .
Aplicaciones Científicas De Investigación
Química: Utilizado como reactivo en la síntesis orgánica y como compuesto modelo para estudiar los mecanismos de reacción.
Biología: Investigado por sus efectos en los procesos celulares y las interacciones de los receptores.
Medicina: Explorado por su potencial como agente terapéutico, particularmente en la focalización de los receptores de serotonina.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Comparación Con Compuestos Similares
Compuestos similares
2-Piperazinilbenzotiazol: Estructura similar pero carece del grupo piperonilo.
2-Piperazinilbenzoxazol: Estructura similar pero contiene un anillo de oxazol en lugar de un anillo de tiazol.
Singularidad
2-[1-(4-Piperonil)piperazinil]benzotiazol es único debido a su doble actividad como agonista y antagonista del receptor de serotonina. Esto lo convierte en un compuesto valioso para estudiar las interacciones de los receptores y desarrollar agentes terapéuticos .
Propiedades
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-4-18-15(3-1)20-19(25-18)22-9-7-21(8-10-22)12-14-5-6-16-17(11-14)24-13-23-16/h1-6,11H,7-10,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHKGNWKJMGHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165813 | |
| Record name | 2-(1-(4-Piperonyl)piperazinyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155106-73-3 | |
| Record name | 2-(1-(4-Piperonyl)piperazinyl)benzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155106733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-(4-Piperonyl)piperazinyl)benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 2-[1-(4-Piperonyl)piperazinyl]benzothiazole?
A: this compound acts as both a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist [, ]. This dual action profile contributes to its gastrokinetic activity. Furthermore, research indicates that this compound inhibits both the inward rectifier potassium current (IK1) and the transient outward potassium current (Ito) in rat ventricular myocytes []. This inhibition, along with a decrease in resting membrane potential and prolongation of action potential duration, is believed to be the mechanism by which the compound induces arrhythmias in rat models [].
Q2: What is the impact of this compound on the nervous system?
A: Studies show that this compound can influence nociception, which is the nervous system's response to pain []. Research in rats suggests that this compound, through interaction with various 5-HT receptor subtypes (1B, 2A, 2C, 3, and 4), inhibits the responses of spinal wide dynamic range (WDR) neurons to C-fiber inputs []. C-fibers are involved in transmitting pain signals, so this inhibition suggests a potential analgesic effect.
Q3: Are there any structure-activity relationship (SAR) studies available for this compound?
A: While the provided abstracts don't delve into specific SAR studies, they highlight that this compound's interaction with different 5-HT receptor subtypes (specifically 5-HT3 and 5-HT4) is crucial for its gastrokinetic activity [, ]. This suggests that modifications to the compound's structure, especially those affecting its binding affinity to these receptors, could significantly impact its potency and selectivity. Further research focusing on systematic structural modifications and their impact on biological activity would be valuable.
Q4: What are the potential risks associated with this compound identified in the research?
A: A key concern highlighted in the research is the compound's potential to induce cardiac arrhythmias []. Studies in isolated rat hearts showed that this compound could trigger both ventricular tachycardia (VT) and ventricular fibrillation (VF) []. This proarrhythmic effect is thought to stem from the compound's ability to disrupt the delicate balance of ionic currents in heart muscle cells, leading to abnormal electrical activity and potentially life-threatening heart rhythms [].
Q5: Has this compound been tested in in vivo models?
A: Yes, the research indicates that this compound has been tested in in vivo models. The study investigating its effects on C-fiber responses in spinal WDR neurons used a rat model []. Additionally, the research exploring the compound's proarrhythmic effects utilized Langendorff-perfused rat hearts, an ex vivo model that maintains the heart's physiological properties []. These studies provide valuable insights into the compound's activity in a biological context, paving the way for further investigation in more complex animal models.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




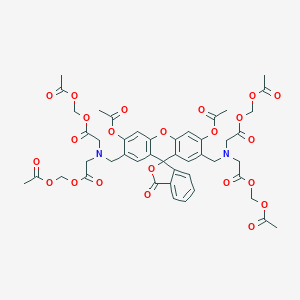
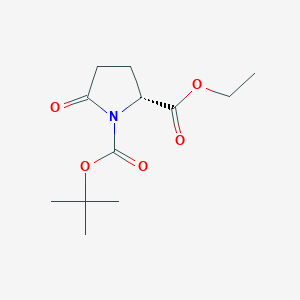
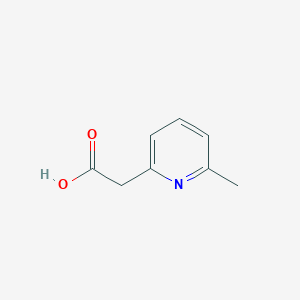
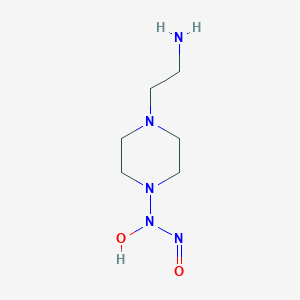
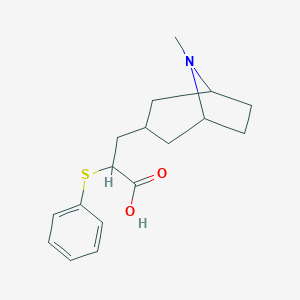

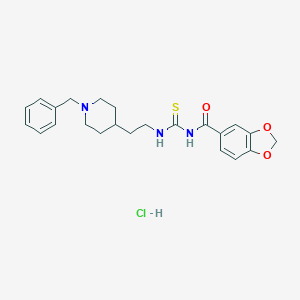

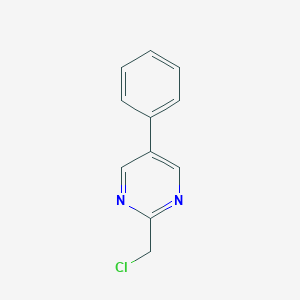
![[[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-pyridin-3-ylmethyl] acetate](/img/structure/B131867.png)
